(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The initial step often includes the formation of the indeno-oxazole core through cyclization reactions. Subsequent steps involve the introduction of the methoxypyridine group via nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxypyridine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is explored for its potential interactions with biological macromolecules. Studies focus on its binding affinity to proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, research investigates the compound’s potential pharmacological properties. Its interactions with specific molecular targets are studied to assess its efficacy as a drug candidate for various diseases.
Industry
Industrially, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved in these interactions include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole shares similarities with other indeno-oxazole derivatives and methoxypyridine-containing compounds.
- Compounds such as 2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole and 2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3aS,8bR)-2-(4-methoxypyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H14N2O2/c1-19-11-6-7-17-13(9-11)16-18-15-12-5-3-2-4-10(12)8-14(15)20-16/h2-7,9,14-15H,8H2,1H3/t14-,15+/m0/s1 |
InChI Key |
SLMHCEPUVYUMKV-LSDHHAIUSA-N |
Isomeric SMILES |
COC1=CC(=NC=C1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34 |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC3C(O2)CC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.